molecular formula C9H6ClFN2 B11900708 3-Chloro-5-fluoro-2-methylquinoxaline

3-Chloro-5-fluoro-2-methylquinoxaline

Cat. No.: B11900708
M. Wt: 196.61 g/mol
InChI Key: JSQKQABDROVBJL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylquinoxaline is a heterocyclic compound with the molecular formula C9H6ClFN2 and a molecular weight of 196.61 g/mol It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylquinoxaline typically involves the reaction of appropriate substituted anilines with suitable reagents. One common method involves the acetylation of 3-chloro-4-fluoroaniline to form an intermediate, which is then subjected to nitration and subsequent cyclization to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

3-Chloro-5-fluoro-2-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylquinoxaline
  • 5-Fluoro-2-methylquinoxaline
  • 3-Chloro-5-fluoroquinoxaline

Uniqueness

3-Chloro-5-fluoro-2-methylquinoxaline is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

3-chloro-5-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-6(11)3-2-4-7(8)12-5/h2-4H,1H3

InChI Key

JSQKQABDROVBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2F)Cl

Origin of Product

United States

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